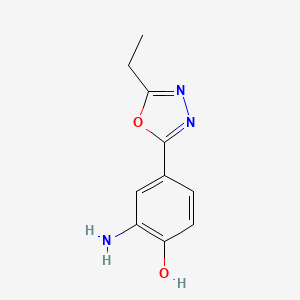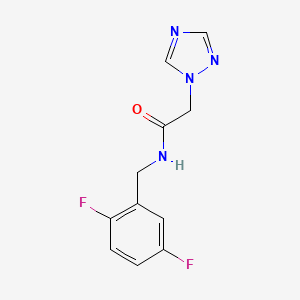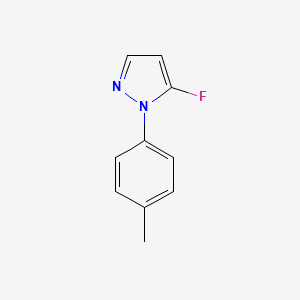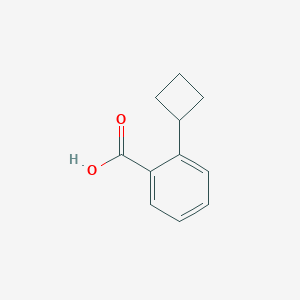![molecular formula C21H18N4O B2493491 5-cinnamyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 895008-32-9](/img/structure/B2493491.png)
5-cinnamyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-cinnamyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one" belongs to the class of pyrazolo[3,4-d]pyrimidin-4(5H)-ones, a group of compounds known for their wide range of biological activities and chemical significance. This compound, in particular, has been designed and synthesized to explore its potential in various fields of chemistry and biology, focusing on its synthesis methodology, molecular structure, chemical reactions, and both physical and chemical properties.
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, including the specific compound , often involves regio-selective synthesis methods such as a tandem aza-Wittig reaction. These methods enable the creation of a diverse array of derivatives by allowing for the introduction of various substituents into the pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold. The synthesis process is confirmed and characterized by techniques such as 1H NMR, IR, EI-MS spectroscopy, and elemental analyses, ensuring the purity and structure of the synthesized compounds (Wang et al., 2004).
Molecular Structure Analysis
The molecular structure of "this compound" and its derivatives is elucidated using various spectroscopic and analytical techniques. 1H NMR, MS, and IR spectroscopy, along with elemental analysis or X-ray diffraction crystallography, provide detailed information about the arrangement of atoms within the molecule and the nature of its functional groups. This information is crucial for understanding the compound's reactivity and interaction with biological targets (Wu et al., 2010).
Chemical Reactions and Properties
The compound undergoes various chemical reactions, including interactions with triethyl orthoformate, leading to the formation of new derivatives such as 1,8-2H-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidin-4-ones. These reactions expand the chemical diversity of the pyrazolo[3,4-d]pyrimidin-4(5H)-one class and open new avenues for the development of compounds with potential biological activities. Preliminary bioassays indicate that these compounds show inhibition effects against certain pathogens, demonstrating the compound's potential for further development as a chemical entity with specific properties (Wang et al., 2008).
Applications De Recherche Scientifique
Synthetic Approaches and Chemical Properties A series of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, including structures similar to 5-cinnamyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, have been designed and synthesized through various chemical reactions, showcasing the versatility and regioselectivity of synthetic methods for constructing this scaffold. These methods include regioselective syntheses via tandem aza-Wittig reactions and cyclization processes, highlighting the compounds' chemical diversity and potential for further functionalization (Wang et al., 2004).
Bioactivity and Pharmacological Potential The bioactivity of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives has been extensively investigated, with studies revealing their inhibitory effects against various biological targets. These compounds exhibit inhibition against Botrytis cinerea and Pyricularia oryzae, suggesting potential agricultural applications as fungicides or plant protectants. Additionally, their affinity towards adenosine receptors and phosphodiesterase 5 (PDE5) indicates potential therapeutic applications in the treatment of diseases related to these targets (Harden et al., 1991; Tollefson et al., 2010).
Antimicrobial and Antifungal Activities Compounds based on the pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold have demonstrated significant antimicrobial and antifungal activities. Syntheses of these derivatives and their subsequent testing against a range of microbial and fungal strains have identified several candidates with promising inhibitory properties, which could lead to the development of new antimicrobial agents (Abdel-Gawad et al., 2003; Wang et al., 2008).
Anticancer Activity and Kinase Inhibition Research into the anticancer properties of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives has identified several compounds with potent activity against various cancer cell lines. These studies not only underscore the potential of these compounds as anticancer agents but also highlight their ability to inhibit key enzymes involved in cancer progression, such as adenosine kinase and multi-targeted kinases, suggesting a promising avenue for the development of novel cancer therapeutics (Cottam et al., 1993; Elzahabi et al., 2018).
Propriétés
IUPAC Name |
1-(2-methylphenyl)-5-[(E)-3-phenylprop-2-enyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-16-8-5-6-12-19(16)25-20-18(14-23-25)21(26)24(15-22-20)13-7-11-17-9-3-2-4-10-17/h2-12,14-15H,13H2,1H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHROJYJWUTXSU-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)C/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-2-[3-(2-fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2493409.png)
![N-(3-fluorophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2493410.png)
![2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2493413.png)
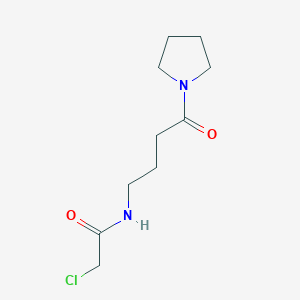
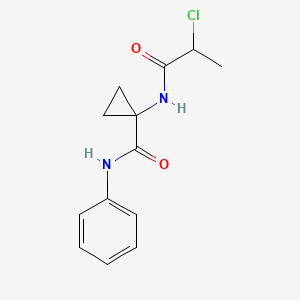
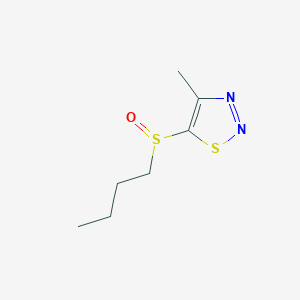
![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide](/img/structure/B2493417.png)

![(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(2-methylphenyl)-2-propenamide](/img/structure/B2493420.png)
